molecular formula C10H20Cl2N2O B13489778 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride

Cat. No.: B13489778
M. Wt: 255.18 g/mol
InChI Key: CYNAVXALXLYLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride is a high-purity chemical intermediate designed for advanced pharmaceutical research and drug discovery applications. Compounds featuring piperidine and pyrrolidinone scaffolds, such as this one, are highly valued in medicinal chemistry for their versatile role in constructing biologically active molecules . These structures are frequently investigated as core building blocks in the development of potential therapeutics, particularly for their ability to contribute to molecular interactions with biological targets. The piperidine-pyrrolidinone structure is a privileged scaffold in drug discovery. Research into analogous compounds has shown potential in various therapeutic areas. For instance, similar molecular frameworks have been explored as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases . Other piperidine derivatives have been studied for their activity on monoamine transporters, indicating potential relevance for central nervous system disorders . Furthermore, piperidine-based intermediates are critical in the synthesis of targeted cancer therapies, underscoring the strategic importance of this chemical class in developing new medicines . This product is provided as a dihydrochloride salt, typically enhancing its solubility and stability for research purposes. As with all fine chemicals intended for research, it is essential for scientists to conduct thorough characterization and profiling in their specific experimental models. Please be advised: This product is labeled 'For Research Use Only'. It is strictly intended for laboratory research and development purposes and is not certified for diagnostic, therapeutic, or human use. Buyer assumes all responsibility for ensuring compound identity, purity, and suitability for a particular research application.

Properties

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.18 g/mol

IUPAC Name

1-methyl-4-piperidin-4-ylpyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C10H18N2O.2ClH/c1-12-7-9(6-10(12)13)8-2-4-11-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H

InChI Key

CYNAVXALXLYLKX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common synthetic route includes the reaction of 1-methylpyrrolidin-2-one with piperidine under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the piperidine ring can be targeted. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and maintaining specific pH levels. .

Scientific Research Applications

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride (CAS 1955514-60-9)

  • Key Difference: Lacks the methyl group at the pyrrolidinone nitrogen present in the target compound.
  • The hydrochloride salt (vs. dihydrochloride) may result in lower solubility .

7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-pyrido[1,2-a]pyrimidin-4-one Derivatives

  • Key Difference: Incorporates a dimethylamino-methyl substituent on the piperidine ring and a pyrido-pyrimidinone core.
  • The pyrimidinone core increases rigidity compared to the pyrrolidinone system in the target compound .

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone Hydrochloride

  • Key Difference: Features a pyridinylmethanone scaffold with a 3-chlorophenyl-ethyl side chain.
  • Impact : The aromatic chlorophenyl group increases lipophilicity, likely improving blood-brain barrier penetration compared to the target compound’s simpler structure .

Dihydrochloride Salt Comparisons

Compound Name Core Structure Substituents Salt Form Molecular Formula Notable Properties
Target Compound Pyrrolidin-2-one + piperidine 1-Methyl, 4-piperidinyl Dihydrochloride C₁₁H₁₇ClN₂O Enhanced solubility, likely CNS-active
Imp. C Dihydrochloride () Triazolo[4,3-a]pyridin-3-one 4-(4-Chlorophenyl)piperazinylpropyl Dihydrochloride C₁₉H₂₃Cl₃N₆O Higher molecular weight; chlorophenyl enhances stability
Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate Dihydrochloride (CAS 1955541-31-7) Piperidine + ester linkage Aminomethyl, propanoate ester Dihydrochloride C₁₀H₂₁Cl₂N₂O₂ Ester group may confer prodrug potential

Substituent Effects on Pharmacological Profiles

  • Methyl Group (Target Compound): Increases metabolic stability by reducing oxidation at the pyrrolidinone nitrogen. May moderate lipophilicity (clogP ~1.5–2.0 estimated), balancing solubility and membrane permeability .
  • Chlorophenyl Groups () : Significantly elevate clogP (>3.0), favoring hydrophobic target interactions but risking off-target effects .

Pharmacological Implications

  • Neurological Targets : Piperidine derivatives often act as sigma-1 receptor modulators or acetylcholinesterase inhibitors. The dihydrochloride salt form supports oral bioavailability .
  • Antimicrobial Potential: Triazolo-pyridinone derivatives () demonstrate antimicrobial activity; the target compound’s pyrrolidinone core may share similar mechanisms .

Biological Activity

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride, known by its CAS number 2694744-33-5, is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula and Weight:

  • Formula: C10H20Cl2N2O
  • Molecular Weight: 255.19 g/mol

Structural Characteristics:

  • The compound features a pyrrolidine ring substituted with a piperidine moiety, contributing to its unique pharmacological profile.
PropertyValue
Molecular FormulaC10H20Cl2N2O
Molecular Weight255.19 g/mol
CAS Number2694744-33-5
AppearanceWhite powder

This compound has been studied for various biological activities, including:

1. Anticancer Properties:
Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown significant apoptosis induction in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .

2. Neuroprotective Effects:
The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests a role in neuroprotection, particularly in Alzheimer's disease models. Studies have demonstrated that certain piperidine derivatives can enhance cognitive function by preventing the breakdown of acetylcholine, a critical neurotransmitter .

3. Antimicrobial Activity:
Emerging data suggest that pyrrolidine derivatives possess antibacterial properties. For example, related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents .

Case Studies and Research Findings

  • Cytotoxicity Study:
    A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that modifications at the piperidine nitrogen significantly influenced the cytotoxic activity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics like bleomycin .
  • Neuroprotective Study:
    In a comparative analysis of piperidine-based compounds for AChE inhibition, it was found that this compound exhibited promising inhibition rates, suggesting its viability as a therapeutic agent for neurodegenerative disorders .
  • Antimicrobial Efficacy:
    A series of studies highlighted the antimicrobial activity of pyrrole derivatives against various pathogens. The MIC values indicated significant antibacterial effects, supporting the exploration of these compounds as effective treatments for bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and subsequent hydrochlorination. Key steps include:

  • Step 1 : Formation of the pyrrolidinone core via cyclization of a precursor amine and ketone under acidic conditions.
  • Step 2 : Introduction of the piperidinyl group via alkylation or reductive amination.
  • Step 3 : Final dihydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or water).
    • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. For example, using anhydrous conditions for moisture-sensitive steps and monitoring intermediates via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact; work in a fume hood if handling powdered forms. Immediate decontamination with water is recommended for spills .
  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability studies suggest a shelf life of >12 months when stored properly .

Q. What analytical techniques are essential for characterizing its purity and structural integrity?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. A retention time deviation <2% indicates high purity.
  • Structural Confirmation :

  • NMR : 1H^1 \text{H}- and 13C^13 \text{C}-NMR to verify proton environments and carbon骨架.
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]+^+ = calculated molecular weight – 2HCl + H).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of synthesis routes for this compound?

  • Approach : Use quantum mechanical calculations (e.g., DFT) to predict transition states and reaction energetics. For example:

  • Reaction Path Search : Tools like GRRM or AFIR can identify low-energy pathways for cyclization and amination steps.
  • Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., acetonitrile vs. DMF) for yield improvement.
    • Case Study : ICReDD’s workflow combines computation and experimental validation, reducing trial-and-error by 30–50% in similar piperidine derivatives .

Q. What strategies are effective in analyzing its biological activity, such as enzyme inhibition or receptor binding?

  • In Vitro Assays :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC50_{50} values. Dose-response curves (0.1–100 µM range) are recommended.
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3 \text{H}-labeled antagonists) with membrane preparations from transfected cells.
    • Data Interpretation : Compare results to structural analogs (e.g., 3-(Piperidin-4-yl)pyridine derivatives) to identify pharmacophore contributions .

Q. How can researchers resolve contradictions in experimental data related to its physicochemical properties?

  • Case Example : Discrepancies in solubility (e.g., reported 10–50 mg/mL in water) may arise from polymorphic forms or residual solvents.
  • Resolution :

  • PXRD : Confirm crystalline vs. amorphous states.
  • DSC/TGA : Check for hydrate formation or decomposition thresholds.
  • Cross-Validation : Compare data across multiple batches and independent labs. A 2025 study on similar dihydrochlorides attributed inconsistencies to protonation state variability at different pH levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.